![molecular formula C17H21N5O2S B4520542 N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B4520542.png)
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
Overview
Description
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperazine ring, and a pyridine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine and pyridine rings. Common reagents used in these reactions include thionyl chloride, piperazine, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its key functional groups:
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Thiazole ring : Aromatic heterocycle with potential for electrophilic substitution.
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Amide group : Susceptible to hydrolysis and nucleophilic substitution.
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Ketone : Reactive toward nucleophilic addition or reduction.
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Piperazine-pyridine system : Participates in alkylation, acylation, and coordination chemistry.
Hydrolysis Reactions
The amide and ketone groups undergo hydrolysis under acidic or basic conditions.
Reaction Type | Conditions | Products | Yield/Notes |
---|---|---|---|
Amide hydrolysis | 6M HCl, reflux | Carboxylic acid + 4-methyl-1,3-thiazol-2-amine | Partial degradation observed at high temperatures |
Ketone reduction | NaBH₄, MeOH | Secondary alcohol derivative | Requires catalytic acid for activation |
Data from analogous sulfonamide and thiazole-containing compounds (e.g., EVT-15072641) suggest hydrolytic instability in polar protic solvents, necessitating careful storage conditions.
Nucleophilic Substitution
The thiazole ring and pyridine moiety are sites for nucleophilic attack.
Thiazole Reactivity
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Electrophilic substitution : Bromination occurs at the 5-position of the thiazole ring under mild conditions (Br₂, CHCl₃, 25°C).
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Nucleophilic displacement : The thiazole’s exocyclic imine group reacts with amines to form Schiff base derivatives.
Pyridine-Piperazine Interactions
The pyridinyl group participates in:
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Coordination chemistry : Binds to transition metals (e.g., Pd, Pt) via the nitrogen lone pair, forming complexes with potential catalytic activity .
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Alkylation : Reacts with alkyl halides at the piperazine nitrogen, modifying pharmacological properties.
Cycloaddition and Ring-Opening Reactions
The thiazole ring engages in [4+2] cycloaddition with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. Reaction outcomes depend on electronic effects of substituents:
Dienophile | Conditions | Product | Application |
---|---|---|---|
Maleic anhydride | Toluene, 110°C | Fused thiazole-dione derivative | Intermediate for polymer synthesis |
Acetylene | Cu(I) catalyst | Thiazolo-pyridine hybrid | Bioactive scaffold |
Stability Under Oxidative Conditions
The compound shows moderate stability to oxidation:
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Thiazole ring : Resists oxidation by H₂O₂ but degrades with KMnO₄ in acidic media.
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Pyridine moiety : Oxidizes to pyridine N-oxide under strong oxidizing agents (e.g., mCPBA) .
Synthetic Modifications for Bioactivity
Structural analogs (e.g., CHEMBL259415 ) highlight strategies to enhance solubility or binding affinity:
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Acylation : React with acetic anhydride to modify the piperazine nitrogen.
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Sulfonation : Introduce sulfonyl groups at the thiazole’s 4-position for increased metabolic stability.
Degradation Pathways
Accelerated stability studies (40°C, 75% RH) reveal:
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Hydrolytic degradation : Major pathway in aqueous buffers (pH 7.4).
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Photodegradation : Thiazole ring opens under UV light (λ = 254 nm), forming sulfonic acid derivatives.
Key Challenges and Research Gaps
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Limited data on enantioselective reactions due to the compound’s planar geometry.
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Need for greener synthetic protocols to improve atom economy.
Scientific Research Applications
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A compound with similar structural features but different pharmacological properties.
Dactolisib (BEZ-235): Another compound with a thiazole ring, used in anti-aging research.
Uniqueness
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations and applications.
Biological Activity
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article provides a detailed overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
The compound's molecular formula is with a molecular weight of 336.42 g/mol. Its structure includes a thiazole ring and a piperazine moiety, which are known to contribute significantly to its biological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In a study evaluating various thiazole compounds, it was found that derivatives similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 31.25 µg/mL |
Compound B | Escherichia coli | 62.50 µg/mL |
N-(thiazolyl) derivative | Bacillus subtilis | 15.625 µg/mL |
The presence of the thiazole moiety is crucial for enhancing the antimicrobial efficacy, as evidenced by the structure–activity relationship (SAR) studies conducted on various thiazole derivatives .
Anticancer Activity
The anticancer properties of this compound have been investigated through in vitro studies against several cancer cell lines. Notably, compounds containing the thiazole ring have been reported to induce apoptosis in cancer cells by activating caspase pathways.
Case Study: Apoptosis Induction in Cancer Cells
In a study involving human cancer cell lines (e.g., A431 and Jurkat), it was observed that treatment with thiazole derivatives resulted in significant apoptosis rates compared to control groups. The IC50 values for these compounds were lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Anticonvulsant Activity
The anticonvulsant activity of this compound has also been explored. In preclinical models using maximal electroshock seizure (MES) tests, this compound demonstrated protective effects against seizures.
Table 2: Anticonvulsant Activity Assessment
Dose (mg/kg) | Protection Rate (%) |
---|---|
30 | 50 |
100 | 75 |
300 | 100 |
These findings suggest that the compound could be developed further as a potential treatment for epilepsy and other seizure disorders .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-13-12-25-17(19-13)20-15(23)5-6-16(24)22-10-8-21(9-11-22)14-4-2-3-7-18-14/h2-4,7,12H,5-6,8-11H2,1H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZSNHGEOBMFCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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